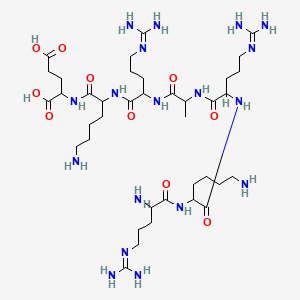
sodium;2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-oxobutanoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the enolate ion acts as a nucleophile and the alkyl halide as an electrophile . The reaction typically requires a strong base, such as sodium ethoxide, to generate the enolate ion from a precursor like diethyl malonate .
Industrial Production Methods
Industrial production of sodium 2-oxobutanoate often involves the large-scale synthesis of its precursor compounds followed by controlled reaction conditions to ensure high yield and purity. The process may include steps like ester hydrolysis and decarboxylation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the alpha position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typical reagents
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms alpha-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal complexes and antiviral agents.
Biology: Serves as a substrate for enzyme assays, particularly for lactate dehydrogenase isoenzymes.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker in metabolic studies.
Industry: Utilized in the production of plastics, textiles, and dyes.
Wirkmechanismus
The mechanism of action of sodium 2-oxobutanoate involves its role as a biochemical intermediate in various metabolic pathways. It acts as a substrate for enzymes like lactate dehydrogenase and participates in metabolic processes such as the degradation of amino acids . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in energy production and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxobutanoic acid: The conjugate acid of sodium 2-oxobutanoate.
2-Oxoglutarate: Another alpha-keto acid with similar biochemical roles.
3-Methyl-2-oxobutanoic acid: A structurally related compound with different functional groups
Uniqueness
Sodium 2-oxobutanoate is unique due to its specific applications in enzyme assays and its role as a biochemical intermediate in metabolic pathways. Its ability to participate in various chemical reactions and its utility in industrial processes further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
sodium;2-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAMAHKUSIHRMR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)













